![molecular formula C6H3F3 B14676960 1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene CAS No. 31399-10-7](/img/structure/B14676960.png)
1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene is a fluorinated derivative of bicyclo[2.2.0]hexa-2,5-diene. This compound is characterized by its unique bicyclic structure, which includes three fluorine atoms attached to the carbon atoms in the ring. The presence of fluorine atoms significantly alters the chemical properties of the compound, making it an interesting subject for research in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene can be synthesized through several methods. One common approach involves the fluorination of bicyclo[2.2.0]hexa-2,5-diene using fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced fluorinated derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Partially or fully reduced fluorinated derivatives.
Substitution: Fluorine-substituted derivatives with various functional groups.
Scientific Research Applications
1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules, which are valuable in the development of pharmaceuticals and agrochemicals.
Material Science: Incorporated into polymers and materials to enhance their thermal stability, chemical resistance, and mechanical properties.
Biology and Medicine: Investigated for its potential as a fluorinated probe in biological studies, due to the unique properties imparted by the fluorine atoms.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific performance characteristics.
Mechanism of Action
The mechanism by which 1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene exerts its effects is primarily through its ability to participate in various chemical reactions. The fluorine atoms in the compound influence its reactivity and stability, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Hexafluorobicyclo[2.2.0]hexa-2,5-diene: A fully fluorinated derivative with six fluorine atoms, exhibiting different reactivity and stability compared to 1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene.
Tetrafluorobicyclo[2.2.0]hexa-2,5-diene: Contains four fluorine atoms, showing intermediate properties between the fully fluorinated and partially fluorinated derivatives.
Uniqueness: this compound is unique due to its specific fluorination pattern, which imparts distinct chemical properties. The presence of three fluorine atoms allows for selective reactivity and makes it a valuable intermediate in the synthesis of complex fluorinated compounds.
Properties
CAS No. |
31399-10-7 |
|---|---|
Molecular Formula |
C6H3F3 |
Molecular Weight |
132.08 g/mol |
IUPAC Name |
1,2,5-trifluorobicyclo[2.2.0]hexa-2,5-diene |
InChI |
InChI=1S/C6H3F3/c7-4-2-6(9)3(4)1-5(6)8/h1-3H |
InChI Key |
FCODRYJUTHWGRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2(C1C(=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14676878.png)
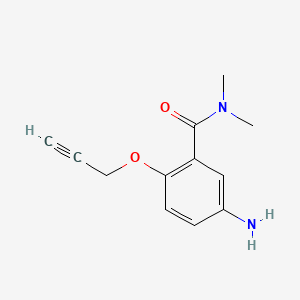
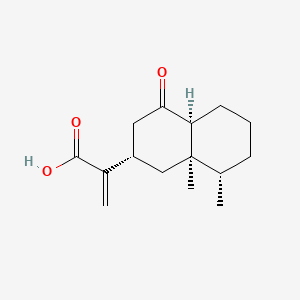
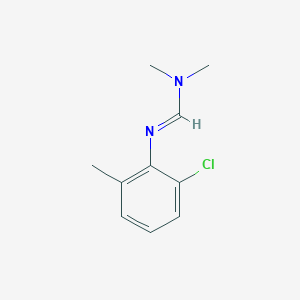
![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)
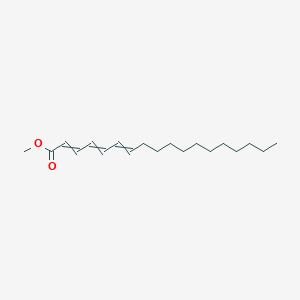
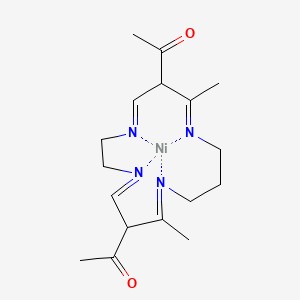
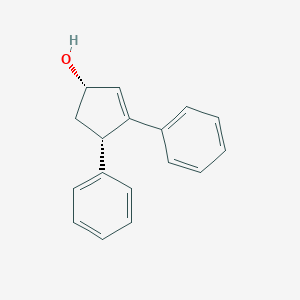
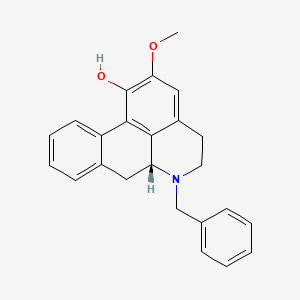
![1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpent-3-en-2-one](/img/structure/B14676923.png)

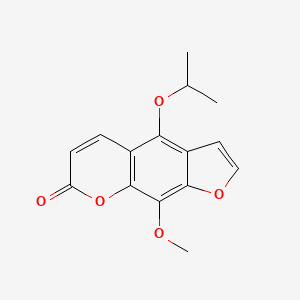
![(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14676940.png)
![4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione](/img/structure/B14676948.png)
